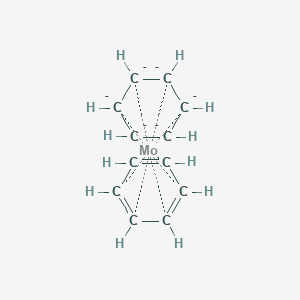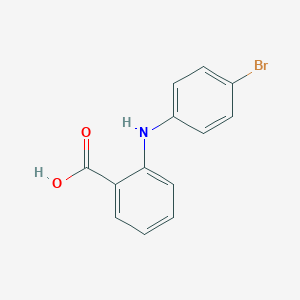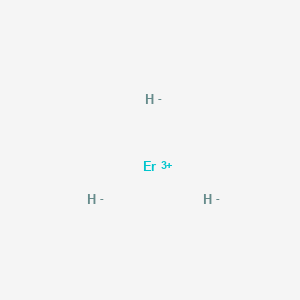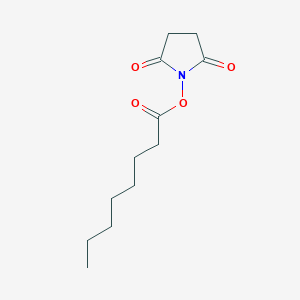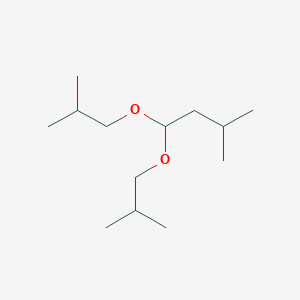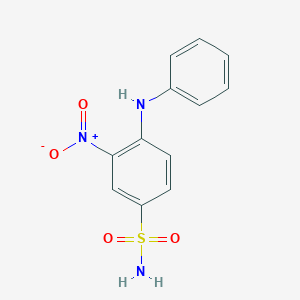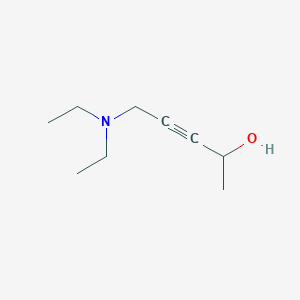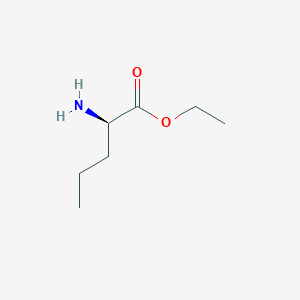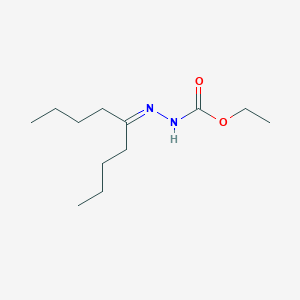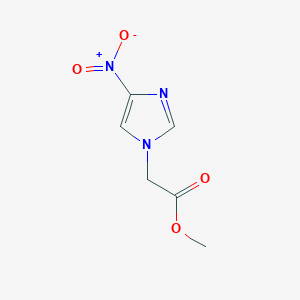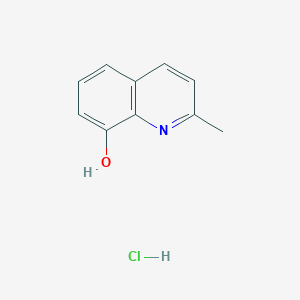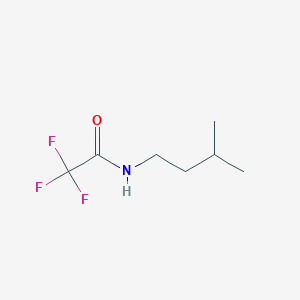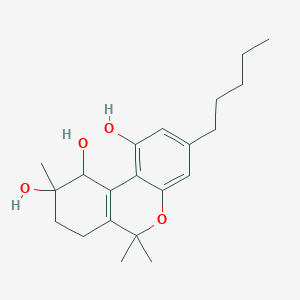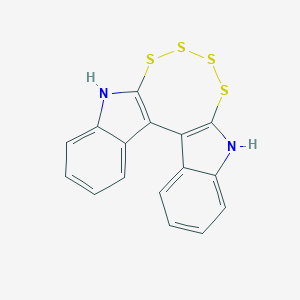
3,3'-Diindolyl-2,2'-tetrasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-Diindolyl-2,2’-tetrasulfide’ (DIM-TS) is a sulfur-containing compound that is derived from the natural plant compound, indole-3-carbinol (I3C). DIM-TS has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.
Mécanisme D'action
The anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide are attributed to its ability to modulate various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 3,3'-Diindolyl-2,2'-tetrasulfide also activates the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
3,3'-Diindolyl-2,2'-tetrasulfide has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. 3,3'-Diindolyl-2,2'-tetrasulfide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 3,3'-Diindolyl-2,2'-tetrasulfide also exhibits potent anti-oxidative effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using 3,3'-Diindolyl-2,2'-tetrasulfide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
Several future directions for the research on 3,3'-Diindolyl-2,2'-tetrasulfide include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases, and the identification of its molecular targets and mechanisms of action.
Conclusion:
In conclusion, 3,3'-Diindolyl-2,2'-tetrasulfide is a sulfur-containing compound derived from I3C that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and oxidative stress-related disorders. The synthesis method of 3,3'-Diindolyl-2,2'-tetrasulfide involves the treatment of I3C with sulfur and a reducing agent under specific conditions. 3,3'-Diindolyl-2,2'-tetrasulfide exhibits anti-cancer effects by modulating various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide also has several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. While there are limitations to using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments, its potential therapeutic applications and future directions for research make it a promising area of study.
Méthodes De Synthèse
3,3'-Diindolyl-2,2'-tetrasulfide is synthesized from I3C through a series of chemical reactions. The process involves the treatment of I3C with sulfur and a reducing agent, such as sodium borohydride or sodium sulfide, under specific conditions. The resulting product is then purified using column chromatography to obtain pure 3,3'-Diindolyl-2,2'-tetrasulfide.
Applications De Recherche Scientifique
3,3'-Diindolyl-2,2'-tetrasulfide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have reported the anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide in various cancer cell lines, including breast, prostate, and lung cancer cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
13839-92-4 |
|---|---|
Nom du produit |
3,3'-Diindolyl-2,2'-tetrasulfide |
Formule moléculaire |
C16H10N2S4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
11,12,13,14-tetrathia-9,16-diazapentacyclo[13.7.0.02,10.03,8.017,22]docosa-1(15),2(10),3,5,7,17,19,21-octaene |
InChI |
InChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H |
Clé InChI |
XUUYUSCFRNBOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Autres numéros CAS |
13839-92-4 |
Synonymes |
3,3'-diindolyl-2,2'-tetrasulfide DI-TS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



